Icrocaptide
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Overview
Description
Icrocaptide is a synthetic peptide developed by Italfarmaco SA. It is primarily studied for its potential therapeutic applications in cardiovascular diseases, particularly in reducing reperfusion injury following myocardial infarction . The compound has a molecular formula of C21H40N8O5 and is known for its ability to inhibit the early functions of activated endothelial cells .
Preparation Methods
Icrocaptide is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the tetrapeptide structure. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial production methods for this compound involve large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Icrocaptide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Scientific Research Applications
Icrocaptide has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound is used to investigate the role of peptides in cellular signaling and endothelial cell function.
Medicine: The compound is being explored for its potential to reduce reperfusion injury in myocardial infarction and other cardiovascular conditions. .
Mechanism of Action
Icrocaptide exerts its effects by inhibiting the exocytosis of Weibel-Palade bodies (WPB) in endothelial cells. This inhibition prevents the release of pro-inflammatory and pro-thrombotic factors stored in WPB, thereby reducing the systemic inflammatory response and protecting microcirculation. The molecular targets of this compound include proteins involved in the exocytosis pathway, such as SNARE proteins and other components of the vesicle fusion machinery .
Comparison with Similar Compounds
Icrocaptide is unique in its ability to inhibit WPB exocytosis, which sets it apart from other peptides with similar structures. Similar compounds include:
Angiotensin II: A peptide hormone that regulates blood pressure and fluid balance but does not inhibit WPB exocytosis.
Bradykinin: A peptide that causes blood vessels to dilate but has different molecular targets and mechanisms of action.
Vasopressin: A peptide hormone that regulates water retention in the kidneys but does not affect WPB exocytosis
This compound’s specificity for WPB exocytosis inhibition makes it a valuable tool for studying endothelial cell function and developing therapeutic agents for cardiovascular diseases.
Properties
CAS No. |
192333-19-0 |
---|---|
Molecular Formula |
C21H40N8O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1 |
InChI Key |
LPKPGXJXCZNDJO-JYJNAYRXSA-N |
SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
Isomeric SMILES |
CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN |
Canonical SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
sequence |
GKPR |
Synonyms |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethyl-amino]hexanoyl] pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic aci d |
Origin of Product |
United States |
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